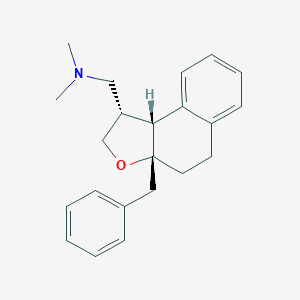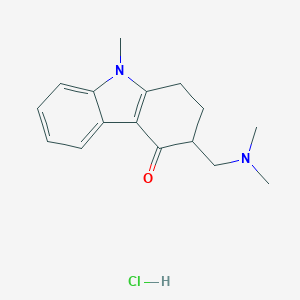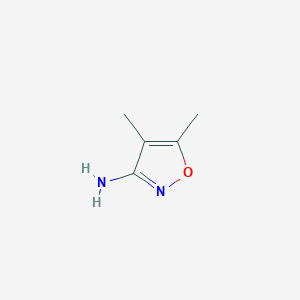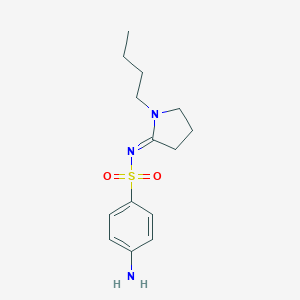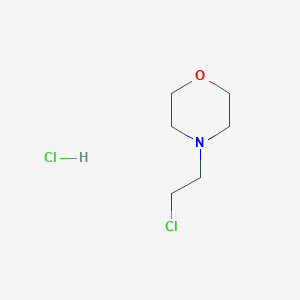
4-(2-氯乙基)吗啉盐酸盐
概述
描述
4-(2-Chloroethyl)morpholine hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a morpholine ring, which is a common feature in molecules with potential biological activity. The compound's utility in synthesizing derivatives with diverse biological activities, such as antibacterial, antioxidant, anti-tuberculosis (TB), anti-diabetic properties, and as a potential molluscicidal agent, has been explored in several studies .
Synthesis Analysis
The synthesis of derivatives of 4-(2-Chloroethyl)morpholine hydrochloride typically involves a multi-step process, starting from different precursor molecules. For instance, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was achieved by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Another study reported the synthesis of various 2-{[(morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole derivatives by reacting oxadiazoles with 4-(2-chloroethyl)morpholine hydrochloride using sodium hydride as an activator . These methods highlight the versatility of 4-(2-chloroethyl)morpholine hydrochloride as a building block for creating compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of derivatives synthesized from 4-(2-chloroethyl)morpholine hydrochloride has been elucidated using various spectroscopic techniques such as NMR, IR, and Mass spectrometry. Single crystal X-ray diffraction studies have provided detailed insights into the crystal lattice parameters and molecular conformations of these compounds . For example, the crystal structure of a synthesized compound revealed that it belongs to the monoclinic system with specific lattice parameters and residual factor .
Chemical Reactions Analysis
The chemical reactivity of 4-(2-chloroethyl)morpholine hydrochloride is demonstrated through its involvement in nucleophilic substitution reactions, where it acts as an alkylating agent to introduce the morpholine moiety into various molecular frameworks . This reactivity is crucial for the synthesis of a wide range of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds derived from 4-(2-chloroethyl)morpholine hydrochloride are influenced by the morpholine ring and the substituents attached to it. These properties are essential for determining the compounds' solubility, stability, and suitability for further chemical modifications. The crystallographic studies provide valuable information about the density, melting points, and molecular conformations, which are important for understanding the interaction of these compounds with biological targets .
科学研究应用
合成和与金属的络合
4-(2-氯乙基)吗啉盐酸盐已被用于通过与各种元素的反应合成新化合物。例如,它参与了制备N-{2-(4-甲氧基苯基碲基)乙基}吗啉和双{2-(N-吗啉基)乙基}碲化物,然后这些化合物与钯(II)和汞(II)形成络合物(Singh et al., 2000)。另一项研究使用这种化学物质合成了与钯(II)形成络合物,这些络合物用作Heck反应的催化剂(Singh et al., 2013)。
生物活性化合物的制备
4-(2-氯乙基)吗啉盐酸盐是制备生物活性化合物的关键成分。例如,它被用于合成一种表现出显著抗结核活性的化合物(Mamatha S.V et al., 2019)。另一项研究合成了这种化学物质的衍生物,用于潜在的抗菌和溶血活性(Aziz ur-Rehman et al., 2021)。
腐蚀抑制
这种化合物还在腐蚀抑制研究中发现了用途。一项研究表明它作为轻钢在HCl介质中的腐蚀抑制剂的有效性(Nnaji et al., 2017)。
在制药制剂中的应用
在制药领域,4-(2-氯乙基)吗啉盐酸盐已在制药制剂的背景下进行了分析。一项研究考察了其在Afobazol药物制剂中作为活性成分的使用,包括确定其杂质的程序(Burykin et al., 2014)。
安全和危害
4-(2-Chloroethyl)morpholine hydrochloride is toxic if swallowed and harmful in contact with skin. It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment is required when handling this chemical .
属性
IUPAC Name |
4-(2-chloroethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJHDLKSWUDGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052043 | |
| Record name | 4-(2-Chloroethyl)morpholine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19952 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-(2-Chloroethyl)morpholine hydrochloride | |
CAS RN |
3647-69-6 | |
| Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(2-Chloroethyl)morpholine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroethyl)morpholinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

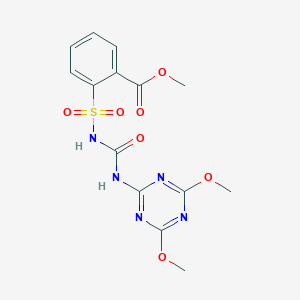
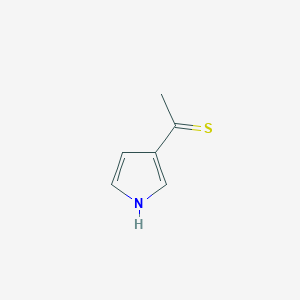
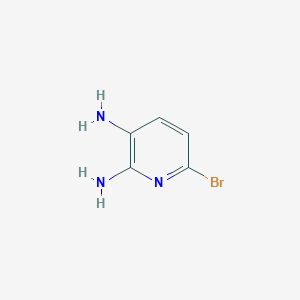
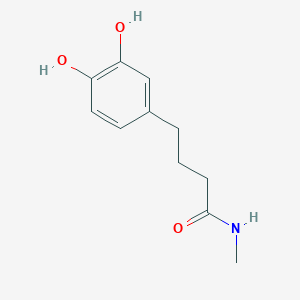
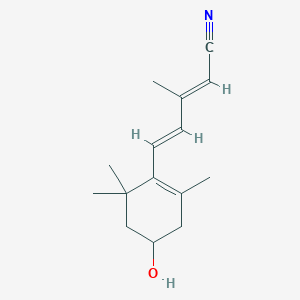
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
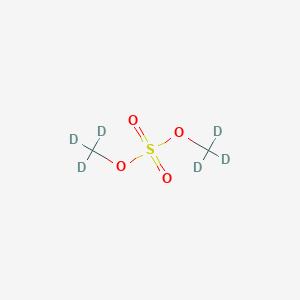

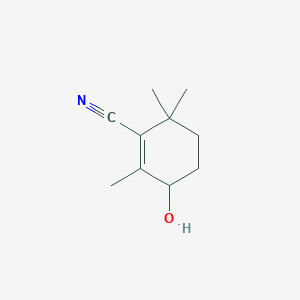
![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)
